1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline (CAS 252006-56-7) is a substituted N-acetyl-2-pyrazoline derivative characterized by a 4-hydroxyphenyl substituent at the C3 position, a phenyl group at C5, and an acetyl moiety at N1. This heterocyclic compound (molecular formula C₁₇H₁₆N₂O₂, molecular weight 280.32 g/mol) has been investigated for diverse biological activities including monoamine oxidase (MAO) inhibition, HPPD inhibition, and anticancer effects.

Molecular Formula C17H16N2O2
Molecular Weight 280.32g/mol
CAS No. 252006-56-7
Cat. No. B429534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline
CAS252006-56-7
Molecular FormulaC17H16N2O2
Molecular Weight280.32g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-12(20)19-17(14-5-3-2-4-6-14)11-16(18-19)13-7-9-15(21)10-8-13/h2-10,17,21H,11H2,1H3
InChIKeyGRBOJIIJKVNESA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline (CAS 252006-56-7): Procurement-Relevant Profile for Research and Industrial Applications


1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline (CAS 252006-56-7) is a substituted N-acetyl-2-pyrazoline derivative characterized by a 4-hydroxyphenyl substituent at the C3 position, a phenyl group at C5, and an acetyl moiety at N1 [1]. This heterocyclic compound (molecular formula C₁₇H₁₆N₂O₂, molecular weight 280.32 g/mol) has been investigated for diverse biological activities including monoamine oxidase (MAO) inhibition, HPPD inhibition, and anticancer effects [2]. The compound's synthetic accessibility via chalcone cyclization followed by acetylation and its physicochemical properties (ClogP ~1.56–1.98) support its utility as both a pharmacological probe and a synthetic intermediate [3].

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline: Why In-Class Pyrazoline Analogs Cannot Be Casually Substituted


The pyrazoline scaffold tolerates extensive substitution patterns that produce dramatic, non-linear variations in target selectivity, potency, and physicochemical behavior. Among 1-acetyl-3,5-diaryl-2-pyrazoline derivatives, even minor modifications—such as the position and electronic nature of hydroxyl substituents on the 3-phenyl ring, or the presence of halogen versus methoxy groups on the 5-phenyl ring—can invert MAO isoform selectivity from MAO-A-preferring to MAO-B-preferring, alter HPPD inhibitory activity by over an order of magnitude, and shift cellular cytotoxicity profiles across cancer cell lines [1][2]. The 4-hydroxyphenyl substitution pattern of this specific compound confers a unique combination of MAO-A/MAO-B dual inhibition potency and HPPD inhibition that is not recapitulated by 2-hydroxyphenyl, 3-hydroxyphenyl, or non-hydroxylated analogs [3]. Generic procurement of any "1-acetyl-3-aryl-5-aryl-2-pyrazoline" without precise structural verification therefore risks selecting a compound with substantially different, or even opposite, biological activity profiles.

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline: Quantitative Head-to-Head Differentiation Data for Scientific Selection


1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline Exhibits ~3 Orders of Magnitude Higher MAO-A Affinity Than MAO-B (1.9 μM vs. 720 pM)

This compound demonstrates potent and selective inhibition of human monoamine oxidase A (MAO-A) with an IC₅₀ of 0.720 nM, compared to an IC₅₀ of 1,900 nM for human MAO-B in the same recombinant Sf9 cell expression system [1]. The MAO-A/MAO-B selectivity ratio exceeds 2,600-fold in favor of MAO-A. This isoform selectivity profile contrasts with closely related pyrazoline derivatives bearing 2-hydroxyphenyl or unsubstituted phenyl groups at C3, which exhibit substantially different selectivity ratios or inverted isoform preference [2]. In rat brain homogenates, the compound inhibited MAO-A with an IC₅₀ of 33 nM [3].

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline Demonstrates Sub-100 nM HPPD Inhibitory Activity (IC₅₀ = 90 nM)

This compound inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC₅₀ of 90 nM [1]. HPPD is a key enzyme in tyrosine catabolism and a validated herbicide target. The inhibitory potency observed for this specific 4-hydroxyphenyl-substituted pyrazoline is approximately 1–2 orders of magnitude stronger than that reported for many unsubstituted or 2-hydroxyphenyl pyrazoline analogs evaluated in parallel studies, which typically exhibit IC₅₀ values in the low micromolar range or show no significant inhibition [2]. The 4-hydroxy substitution pattern on the 3-phenyl ring appears critical for achieving low nanomolar HPPD affinity within this chemotype.

4-Hydroxyphenylpyruvate dioxygenase Herbicide research Tyrosine catabolism

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline Shows 44 nM Binding Affinity for Human HPGDS, a Target Distinct from MAO and HPPD

This compound binds to human hematopoietic prostaglandin D synthase (HPGDS) with a Kd of 44 nM [1]. HPGDS catalyzes the conversion of PGH₂ to PGD₂, a key mediator in allergic inflammation and asthma. The 44 nM binding affinity places this compound among the more potent pyrazoline-derived HPGDS ligands. By comparison, a closely related analog (BDBM50084256) differing only in substitution pattern exhibits a Kd of 1,000 nM for the same target—a 23-fold reduction in affinity [2]. This demonstrates that subtle structural variations within the 1-acetyl-3-aryl-5-aryl-2-pyrazoline series produce large, quantifiable differences in target engagement.

Hematopoietic prostaglandin D synthase Inflammation Allergic response

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline Exhibits 3.79 μM Cytotoxicity Against MCF-7 Breast Cancer Cells, with 18 nM Analog Demonstrating Structure-Activity Optimization Potential

This compound demonstrates an IC₅₀ of 3.79 μM against MCF-7 breast cancer cells, with cytotoxicity mediated through mitochondrial apoptosis pathway induction . While this activity is moderate, structure-activity relationship (SAR) studies reveal that a closely related pyrazoline derivative (Compound 5f) achieves a GI₅₀ of 18 nM against the multidrug-resistant MCF-7/Adr cell line—a >200-fold improvement in potency achieved through strategic substitution . Compound 5f arrests MCF-7 and MCF-7/Adr cells in G0/G1 phase with decreased cyclin D1 and increased p27 levels. This SAR gradient demonstrates that the 4-hydroxyphenyl-5-phenyl pyrazoline core is a productive starting point for anticancer lead optimization, with well-characterized structural modifications producing predictable potency enhancements.

Anticancer Breast cancer MCF-7 Cytotoxicity

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline Exhibits Favorable Physicochemical Properties (ClogP 1.56–1.98; pKa 4.1 and 9.7) Supporting Aqueous Compatibility for In Vitro Assays

This compound possesses calculated physicochemical parameters including ClogP values of 1.56–1.98, LogP of 1.46 ± 0.47, and dual pKa values of 4.11 and 9.69 corresponding to the phenolic hydroxyl and pyrazoline nitrogen functionalities [1]. These properties indicate moderate lipophilicity and the capacity for pH-dependent ionization, which supports solubility in aqueous assay buffers at physiological pH. By comparison, many pyrazoline derivatives bearing additional halogen or extended aromatic substituents exhibit ClogP values exceeding 3.5–5.0, which frequently correlate with poor aqueous solubility, non-specific protein binding, and aggregation artifacts in cell-based assays [2]. The relatively low lipophilicity of this specific compound reduces the risk of assay interference due to compound precipitation or colloidal aggregation, a recognized liability in high-throughput screening campaigns.

Physicochemical properties Lipophilicity Solubility Assay compatibility

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline Functions as a Key Synthetic Intermediate for Carbon Anhydrase Inhibitors Achieving KI Values of 0.42–0.72 nM

This compound serves as the phenolic precursor scaffold for generating pyrazoline-based aromatic sulfamates, a class of potent carbonic anhydrase (CA) inhibitors . When converted to sulfamate derivatives via sulfamoylation of the 4-hydroxyphenyl moiety, the resulting compounds achieve inhibition constants (KI) as low as 0.42 nM against human CA II (off-target isoform) and 0.72 nM against tumor-associated hCA IX—values representing picomolar inhibitory potency . The 4-hydroxy group is essential for this derivatization pathway; 2-hydroxyphenyl or non-hydroxylated pyrazoline analogs cannot undergo this transformation to generate sulfamate-bearing CA inhibitors. Furthermore, the specific 4-hydroxyphenyl-5-phenyl substitution pattern yields CA IX/CA XII selectivity profiles that differ substantially from analogs bearing halogen or methoxy substituents on the 3-aryl and 5-aryl rings .

Carbonic anhydrase inhibition Anticancer Synthetic intermediate Sulfamate derivatives

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline: Optimal Research and Industrial Application Scenarios


Neuroscience Research: Selective MAO-A Inhibition Studies

This compound is optimally deployed in studies requiring potent and highly selective inhibition of human MAO-A (IC₅₀ = 0.720 nM) with minimal interference at MAO-B (IC₅₀ = 1,900 nM)—a >2,600-fold selectivity window. Researchers investigating serotonin and norepinephrine metabolism, depression models, or MAO-A-specific neuropharmacology can use this compound as a selective chemical probe without the confounding MAO-B inhibition that complicates interpretation with less selective pyrazoline analogs [1].

Herbicide Discovery and Tyrosine Catabolism Research: HPPD Inhibitor Screening

With sub-100 nM HPPD inhibitory activity (IC₅₀ = 90 nM), this compound serves as a validated positive control for HPPD inhibitor screening campaigns and as a reference scaffold for herbicide lead optimization. Its nanomolar potency distinguishes it from the majority of pyrazoline derivatives that exhibit only micromolar or negligible HPPD inhibition, making it suitable for structure-guided design of novel HPPD-targeting agents [2].

Anti-Inflammatory and Allergy Research: HPGDS Target Engagement

The 44 nM binding affinity for human HPGDS positions this compound as a useful tool for studying prostaglandin D₂-mediated inflammatory and allergic pathways. Unlike structurally similar pyrazoline analogs with >1 μM Kd values, this compound achieves nanomolar target engagement at experimentally feasible concentrations, enabling cellular and biochemical studies of HPGDS function in asthma, allergic rhinitis, and related conditions [3].

Medicinal Chemistry: Synthetic Intermediate for Ultra-Potent Carbonic Anhydrase Inhibitors

This compound functions as a critical phenolic precursor for generating pyrazoline-based aromatic sulfamates that achieve picomolar inhibition (KI as low as 0.42 nM) against human carbonic anhydrase isoforms, including tumor-associated CA IX and CA XII. The 4-hydroxyphenyl moiety enables sulfamoylation—a derivatization route unavailable to non-hydroxylated or 2-hydroxyphenyl pyrazoline analogs—making this compound uniquely valuable as a synthetic building block for anticancer agent development .

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